An In-depth Technical Guide to the Synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide
An In-depth Technical Guide to the Synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide
Foreword: The Strategic Importance of Weinreb Amides in Modern Synthesis
In the landscape of synthetic organic chemistry, the pursuit of selective and high-yield transformations is paramount. Among the myriad of functional groups available to the modern chemist, the N-methoxy-N-methylamide, or Weinreb amide, stands out for its remarkable utility and reliability. First introduced in 1981 by Steven M. Weinreb and Steven Nahm, this functional group has become an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of ketones and aldehydes.[1][2]
The primary advantage of the Weinreb amide lies in its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[2][3][4] This intermediate resists the common problem of over-addition, which plagues similar reactions with more reactive acyl donors like esters or acid chlorides.[1][4] The intermediate remains intact until a deliberate aqueous workup liberates the desired ketone, preventing the formation of tertiary alcohol byproducts. This controlled reactivity makes the Weinreb amide a cornerstone in the synthesis of complex natural products and active pharmaceutical ingredients.[1]
This guide provides a comprehensive, in-depth exploration of the synthesis of a specific, functionally rich Weinreb amide: 2-Bromo-N-methoxy-N-methylisonicotinamide . This molecule serves as a valuable building block, incorporating a reactive bromine atom on a pyridine ring, which is primed for subsequent cross-coupling reactions, alongside the versatile Weinreb amide functionality. We will dissect the synthesis from its foundational precursors to the final, purified product, emphasizing the rationale behind procedural choices and providing detailed, actionable protocols for the research scientist.
Retrosynthetic Analysis and Strategic Planning
A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, 2-Bromo-N-methoxy-N-methylisonicotinamide, is an amide. The most direct and robust disconnection is at the amide C-N bond, revealing the two primary synthons: an activated derivative of 2-bromoisonicotinic acid and N,O-dimethylhydroxylamine.
Figure 1: Retrosynthetic disconnection of the target molecule.
This analysis leads to a straightforward synthetic strategy: the coupling of 2-bromoisonicotinic acid with N,O-dimethylhydroxylamine. The core challenge lies in the activation of the carboxylic acid to facilitate the amidation reaction efficiently and without side reactions.
Starting Materials: Sourcing and Preparation
2.1. 2-Bromoisonicotinic Acid This is a readily available commercial starting material.[5][6][7][8] For drug development and research purposes, sourcing from a reputable chemical supplier is the most efficient route. However, should a de novo synthesis be required, a common laboratory preparation involves the oxidation of 2-bromo-3-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄).[5]
2.2. N,O-Dimethylhydroxylamine Hydrochloride This reagent is the cornerstone of Weinreb amide synthesis. It is almost universally used as its hydrochloride salt, [MeO(Me)NH•HCl], which is a stable, crystalline solid that is easier to handle and store than the free amine.[1] It is commercially available from numerous suppliers.[9] Its synthesis can be achieved through the methylation of hydroxylamine derivatives, though this is rarely necessary for standard laboratory applications.[9][10]
The Core Transformation: Weinreb Amidation
The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation. The most common and reliable method proceeds through an acyl chloride intermediate. This two-step, one-pot procedure ensures high activation of the carboxyl group, leading to excellent yields.
Mechanism of Acyl Chloride Formation and Amidation
-
Activation: The carboxylic acid (2-bromoisonicotinic acid) is first converted to a highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The choice of reagent can depend on the scale and sensitivity of the substrate; oxalyl chloride is often preferred for smaller scales as its byproducts (CO, CO₂) are gaseous and easily removed.[11]
-
Nucleophilic Acyl Substitution: The generated 2-bromoisonicotinoyl chloride is not isolated. In the same pot, N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or pyridine) are added. The base serves two purposes: it deprotonates the hydroxylamine hydrochloride to generate the free nucleophile, and it scavenges the HCl produced during the amidation reaction.[11] The free N,O-dimethylhydroxylamine then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the target Weinreb amide after the loss of a chloride ion.
Figure 2: High-level workflow for the synthesis.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 2-Bromo-N-methoxy-N-methylisonicotinamide on a 10 mmol scale.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Bromoisonicotinic Acid | 202.01 | 10.0 | 2.02 g | 1.0 |
| Oxalyl Chloride | 126.93 | 12.0 | 0.88 mL | 1.2 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 11.0 | 1.07 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 25.0 | 3.48 mL | 2.5 |
| Dichloromethane (DCM) | - | - | ~50 mL | - |
| N,N-Dimethylformamide (DMF) | - | - | 1 drop (catalytic) | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-bromoisonicotinic acid (2.02 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 30 mL) to the flask. Stir the resulting suspension. Add one drop of N,N-dimethylformamide (DMF) to act as a catalyst.
-
Acyl Chloride Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (0.88 mL, 12.0 mmol) dropwise over 10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and the vigorous evolution of CO and CO₂ gas.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases. This indicates the complete formation of the soluble acyl chloride.
-
Reagent Preparation for Amidation: In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in anhydrous DCM (20 mL).
-
Amidation: Cool the acyl chloride solution back down to 0 °C. Add the suspension of N,O-dimethylhydroxylamine hydrochloride to the reaction flask in one portion.
-
Base Addition: Slowly add triethylamine (3.48 mL, 25.0 mmol) dropwise to the stirring reaction mixture at 0 °C over 15 minutes. A white precipitate of triethylammonium chloride will form. Trustworthiness Check: Using a slight excess of the amine and a larger excess of the base ensures the reaction goes to completion and that all generated HCl is neutralized, protecting the acid-sensitive product.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the acyl chloride.
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine all organic layers and wash sequentially with 1 M HCl (30 mL), saturated aqueous NaHCO₃ solution (30 mL), and finally with brine (30 mL). Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted starting acid.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate). This will yield 2-Bromo-N-methoxy-N-methylisonicotinamide as a pure product.
Analytical Characterization of the Final Product
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.[12]
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation.[12][13]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Expect three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the pyridine ring. The bromine atom and the amide group will influence their chemical shifts and coupling patterns (doublets and doublets of doublets).
-
N-methoxy Protons (CH₃O-): A sharp singlet around δ 3.6-3.8 ppm, integrating to 3 protons.
-
N-methyl Protons (CH₃N-): A sharp singlet around δ 3.2-3.4 ppm, integrating to 3 protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm), including the carbon bearing the bromine atom (which will be shifted upfield compared to its non-brominated analog).
-
N-methoxy Carbon (-OCH₃): A signal around δ 61-63 ppm.
-
N-methyl Carbon (-NCH₃): A signal around δ 33-35 ppm.
-
4.2. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition.
-
Technique: Electrospray Ionization (ESI) is typically used.
-
Expected Mass: The molecular formula is C₈H₉BrN₂O₂. The analysis should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Expected [M+H]⁺ for C₈H₉⁷⁹BrN₂O₂: 245.00
-
Expected [M+H]⁺ for C₈H₉⁸¹BrN₂O₂: 247.00
-
4.3. Chromatographic Purity
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring and to determine the appropriate solvent system for column chromatography. The product should appear as a single spot under UV light.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically employed.[14] Purity should ideally be >98% for use in further synthetic steps.
Safety and Handling
-
Chlorinating Agents: Oxalyl chloride and thionyl chloride are toxic, corrosive, and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvents: Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.
-
Bases: Triethylamine and pyridine are flammable, toxic, and have strong, unpleasant odors. Handle in a fume hood.
-
General Precautions: Always wear appropriate PPE. Ensure all glassware is dry before use, especially for the acyl chloride formation step, to prevent violent reactions and reagent decomposition.
References
-
Weinreb ketone synthesis - Wikipedia. [Link]
-
Mahdavi, M., & Khalid, M. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
- CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google P
-
Gunda, V., & Sureshbabu, V. V. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. [Link]
-
Organic Syntheses Procedure. [Link]
-
Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages. [Link]
-
N,O-Dimethylhydroxylamine - Wikipedia. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
-
Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]
-
2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem. [Link]
-
How can I synthesize 2- or 3- substituted isonicotinoyl chloride? - ResearchGate. [Link]
-
Marques, M. M. B. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Chemistry (pp. 379-432). ESA-IPB. [Link]
-
Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. 2-Bromonicotinic acid | 35905-85-2 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Bromoisonicotinic acid | Pyridines | Ambeed.com [ambeed.com]
- 8. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 10. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
